(3,4-Dimethylphenyl)phosphonic acid
Overview
Description
(3,4-Dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and a carbon atom from the 3,4-dimethylphenyl group . This compound is known for its structural analogy with the phosphate moiety, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing phosphonic acids, including (3,4-Dimethylphenyl)phosphonic acid, involves the dealkylation of dialkyl phosphonates. This process typically uses concentrated hydrochloric acid in an aqueous solution at reflux conditions . Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale hydrolysis of dichlorophosphine or dichlorophosphine oxide, or the oxidation of phosphinic acid . These methods are chosen for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphinic acids.
Substitution: Reactions with nucleophiles to form phosphonate esters.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Often employs alkyl halides or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Produces phosphonic acid derivatives.
Reduction: Yields phosphinic acids.
Substitution: Forms various phosphonate esters.
Scientific Research Applications
(3,4-Dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting bone diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in enzyme inhibition and as a ligand in various biochemical pathways . The compound’s ability to mimic phosphate groups allows it to interfere with biological processes that involve phosphorylation .
Comparison with Similar Compounds
Phosphoric acid: H₃PO₄
Phosphinic acid: H₂PO₂H
Sulfonic acid: R-SO₃H
Comparison: (3,4-Dimethylphenyl)phosphonic acid is unique due to its specific structural features, such as the 3,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity. Compared to phosphoric and phosphinic acids, it has a more complex structure, leading to different applications and mechanisms of action .
Properties
IUPAC Name |
(3,4-dimethylphenyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNJCFQYNKGNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303212 | |
Record name | (3,4-dimethylphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-47-5 | |
Record name | NSC157372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4-dimethylphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Xylylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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